molecular formula C14H14ClN5 B11840779 9H-Purin-6-amine, 9-((3-chlorophenyl)methyl)-N,N-dimethyl- CAS No. 112089-14-2

9H-Purin-6-amine, 9-((3-chlorophenyl)methyl)-N,N-dimethyl-

Cat. No.: B11840779
CAS No.: 112089-14-2
M. Wt: 287.75 g/mol
InChI Key: HXJUNFIRIARKCK-UHFFFAOYSA-N
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Description

9-(3-Chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine: is a synthetic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives and 3-chlorobenzyl chloride.

    N-Alkylation: The purine derivative undergoes N-alkylation with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the 9-(3-chlorobenzyl)purine intermediate.

    N,N-Dimethylation: The intermediate is then subjected to N,N-dimethylation using reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

9-(3-Chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

9-(3-Chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(3-Chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-N,N-dimethyl-9H-purin-6-amine: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    9-(3-Bromobenzyl)-N,N-dimethyl-9H-purin-6-amine: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and interactions.

Uniqueness

  • The presence of the 3-chlorobenzyl group in 9-(3-Chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and drug development.

Properties

CAS No.

112089-14-2

Molecular Formula

C14H14ClN5

Molecular Weight

287.75 g/mol

IUPAC Name

9-[(3-chlorophenyl)methyl]-N,N-dimethylpurin-6-amine

InChI

InChI=1S/C14H14ClN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-4-3-5-11(15)6-10/h3-6,8-9H,7H2,1-2H3

InChI Key

HXJUNFIRIARKCK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)Cl

Origin of Product

United States

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